Amine sulfamate (commonly designated as ammonium sulfamate, CAS 7773-06-0) is a highly versatile, water-soluble inorganic salt characterized by its unique sulfamate anion (NH2SO3-). In industrial procurement, it is primarily valued as a highly efficient, halogen-free flame retardant for polyamides and cellulosic materials, an essential primary amine additive in specialized electroplating baths, and a potent systemic agrochemical. Unlike standard sulfate salts, the sulfamate moiety provides distinct electrochemical properties, serving as a hydrogen-bond donor that modifies crystal growth during metal deposition [1]. Furthermore, its relatively low melting point (129–135 °C) enables exceptional melt-phase processability during polymer compounding, allowing for homogeneous dispersion at low weight loadings without degrading the host material's mechanical integrity [2].
Substituting amine sulfamate with conventional alternatives often leads to catastrophic failures in performance, safety, or processability. In flame retardant applications, replacing it with standard halogenated or phosphorus-based additives requires massive loading increases (from <5 wt% up to 30 wt%), which severely compromises the tensile strength and spinnability of polymer fibers like Polyamide 6 [1]. In electrochemical plating, substituting it with generic ammonium sulfate fails to provide the necessary primary amine functionality required to reduce coercivity and surface roughness in iron-nickel films [2]. In agrochemical and clearing applications, using sodium chlorate introduces extreme fire hazards, whereas amine sulfamate inherently acts as a fire retardant while delivering equivalent systemic efficacy against tough woody perennials[3].
In the formulation of flame-retardant Polyamide 6 (PA6), amine sulfamate (AS) combined with dipentaerythritol (DP) demonstrates extraordinary efficiency compared to conventional additives. Studies show that an AS/DP system requires less than 5 wt% total loading to achieve a UL-94 V-0 rating and a Limiting Oxygen Index (LOI) > 32 vol%. In stark contrast, conventional halogenated or phosphorus-based flame retardants require massive loadings of 20–30 wt% to achieve similar fire resistance [1]. Furthermore, the addition of just 7 wt% AS reduces the peak heat release rate of PA6 by 30% [2].
| Evidence Dimension | Flame retardant loading required for V-0 rating |
| Target Compound Data | Amine sulfamate/DP system (<5 wt% loading) |
| Comparator Or Baseline | Conventional halogenated/phosphorus FRs (20-30 wt% loading) |
| Quantified Difference | >75% reduction in required additive mass |
| Conditions | Polyamide 6 (PA6) bulk samples, UL-94 and LOI testing |
Minimizing additive loading preserves the mechanical properties and spinnability of PA6 fibers while meeting strict fire safety regulations.
A critical procurement advantage of amine sulfamate over mineral-based flame retardants is its thermal profile. Amine sulfamate melts at 129–135 °C, meaning it transitions into a liquid melt form during the standard processing temperatures of polymers like PA6. This allows the compound to uniformly mix into the polymer matrix. Solid mineral flame retardants, which do not melt at these temperatures, often suffer from agglomeration, creating weak points in the final composite [1].
| Evidence Dimension | Physical state during polymer compounding |
| Target Compound Data | Amine sulfamate (Liquid melt phase at 129–135 °C) |
| Comparator Or Baseline | Mineral flame retardants (Solid phase/particulate agglomeration) |
| Quantified Difference | Complete melt-phase dispersion vs. solid particulate suspension |
| Conditions | Polymer melt extrusion and compounding |
Melt-phase dispersion prevents localized mechanical failures and ensures uniform flame retardancy across the entire manufactured part.
In the fabrication of iron-nickel (Fe-Ni) magnetic films using Deep Eutectic Solvent (DES)-based plating baths, the choice of amine additive is critical. The addition of amine sulfamate acts as a primary amine that significantly reduces both the coercivity and the surface roughness of Fe-rich films (>70 at.% Fe) compared to additive-free baths. The polar amino group readily forms hydrogen bonds within the DES, modifying the deposition kinetics to yield smoother, low-coercivity magnetic layers suitable for advanced electronic components [1].
| Evidence Dimension | Magnetic coercivity and surface roughness |
| Target Compound Data | DES bath with Amine sulfamate |
| Comparator Or Baseline | Additive-free DES bath |
| Quantified Difference | Significant reduction in both coercivity and surface roughness for >70 at.% Fe films |
| Conditions | Fe-Ni alloy electroplating in Deep Eutectic Solvents |
Enables the precise manufacturing of high-quality, low-defect magnetic films required for data storage and electromagnetic shielding.
For industrial land clearing, amine sulfamate provides a unique intersection of high efficacy and safety. Historical comparative trials demonstrated that amine sulfamate is strikingly more effective than ammonium sulfate or ammonium thiocyanate at eradicating deep-rooted woody perennials (e.g., poison ivy). While it matches the systemic kill rate of sodium chlorate, it fundamentally differs in safety: sodium chlorate is a powerful oxidizer that creates extreme fire hazards on dried foliage, whereas amine sulfamate actively fireproofs the treated vegetation[1].
| Evidence Dimension | Combustibility of treated foliage |
| Target Compound Data | Amine sulfamate (Acts as a fire retardant) |
| Comparator Or Baseline | Sodium chlorate (Severe fire/explosion hazard) |
| Quantified Difference | Complete elimination of oxidizer-induced fire risk with equal herbicidal efficacy |
| Conditions | Aqueous spray application (0.5-1.0 lb/gal) on woody perennials |
Allows municipalities and industrial sites to clear tough vegetation without risking secondary brush fires.
Ideal for manufacturing textiles, carpets, and automotive plastics where strict UL-94 V-0 fire ratings must be met without compromising the tensile strength or spinnability of the polyamide matrix, directly leveraging its low-loading efficiency and melt-phase dispersion capabilities [1].
The optimal additive for DES-based electroplating baths when producing Fe-Ni films, ensuring low coercivity and smooth surface finishes for electronic and magnetic storage applications[2].
The preferred choice for clearing tough, woody perennials and tree stumps in sensitive areas where the use of highly toxic or highly flammable (chlorate-based) herbicides is prohibited, due to its dual action as a systemic herbicide and fire retardant [3].
Irritant;Environmental Hazard